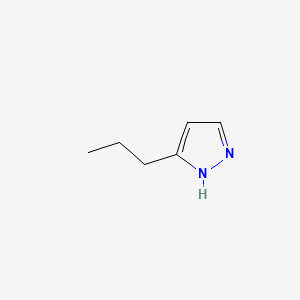

3-propyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-4-5-7-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNRQCHCKIIYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222657 | |

| Record name | Pyrazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7231-31-4 | |

| Record name | 3-Propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7231-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007231314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Propyl-1H-Pyrazole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-propyl-1H-pyrazole. This compound is a heterocyclic organic compound belonging to the pyrazole family, a class of molecules known for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This document collates available data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance through a hypothesized signaling pathway. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, with a propyl group attached to the carbon at position 3. The presence of the NH proton on the pyrazole ring leads to annular tautomerism, where the proton can reside on either nitrogen atom (N1 or N2). In solution, this exchange is often rapid, leading to an averaged structure. For clarity, this guide will primarily refer to the 3-propyl tautomer, while acknowledging the existence of the 5-propyl tautomer in equilibrium.

The propyl group at the 3-position imparts a degree of lipophilicity to the molecule, influencing its solubility and potential biological interactions. The pyrazole ring itself is aromatic and can participate in various electrophilic and nucleophilic substitution reactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [4] |

| Molecular Weight | 110.16 g/mol | [3] |

| CAS Number | 7231-31-4 | [3] |

| IUPAC Name | This compound | - |

| Synonyms | 5-propyl-1H-pyrazole, 3-Propylpyrazole | [3] |

| SMILES | CCCC1=CC=NN1 | [3] |

| InChI Key | QBNRQCHCKIIYGV-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 1.4 | [3] |

| Topological PolarSurface Area (Computed) | 28.7 Ų | [3] |

| Hydrogen BondDonor Count | 1 | - |

| Hydrogen BondAcceptor Count | 1 | - |

| Rotatable Bond Count | 2 | - |

| Appearance | Liquid | [4] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following data is predicted based on the known spectroscopic properties of closely related pyrazole derivatives, such as 3-methylpyrazole.[5]

1.2.1. ¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~7.4 | d | 1H | H-5 |

| ~6.1 | d | 1H | H-4 |

| ~2.6 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.7 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |

1.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C-3 |

| ~134 | C-5 |

| ~104 | C-4 |

| ~28 | -CH₂-CH₂-CH₃ |

| ~23 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

1.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3150 - 3300 | N-H stretch |

| 3050 - 3150 | C-H stretch (aromatic) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1500 - 1600 | C=N, C=C stretch (ring) |

| 1450 - 1470 | C-H bend (aliphatic) |

| 900 - 1100 | Ring vibrations |

1.2.4. Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 110 | [M]⁺ (Molecular Ion) |

| 81 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 67 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 41 | [C₂H₃N]⁺ (Fragment from ring cleavage) |

Synthesis of this compound

The most common and direct method for synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7][8] For the synthesis of this compound, the logical precursor is 1,3-hexanedione.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7231-31-4: this compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 3-propyl-1H-pyrazole: A Technical Guide

Introduction

3-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications as scaffolds in medicinal chemistry. An accurate and comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for their identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure

The structure of this compound consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a propyl group attached to the carbon atom at position 3. The presence of tautomerism is a key feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2). This dynamic process influences the observed spectroscopic properties.

Chemical Formula: C₆H₁₀N₂ Molecular Weight: 110.16 g/mol Exact Mass: 110.0844 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. Due to the lack of readily available experimental spectra in the public domain, predicted NMR data is presented below. These predictions are based on established computational models and provide a reliable estimation of the expected chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring and the propyl side chain. The chemical shifts are influenced by the electron density around the protons and their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.4 | d | H5 (pyrazole) |

| ~6.1 | d | H4 (pyrazole) |

| ~2.6 | t | -CH₂- (α-propyl) |

| ~1.7 | sextet | -CH₂- (β-propyl) |

| ~0.9 | t | -CH₃ (γ-propyl) |

| ~12.0 (broad) | br s | N-H (pyrazole) |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 (pyrazole) |

| ~134 | C5 (pyrazole) |

| ~105 | C4 (pyrazole) |

| ~28 | -CH₂- (α-propyl) |

| ~23 | -CH₂- (β-propyl) |

| ~14 | -CH₃ (γ-propyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | N-H stretching |

| 3150-3100 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1550 | Medium | C=C stretching (pyrazole ring) |

| ~1460 | Medium | C-H bending (aliphatic) |

| ~1400 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 81 | Medium | [M - C₂H₅]⁺ |

| 67 | Medium | [M - C₃H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of pyrazole derivatives.[2][3][4]

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: Room temperature (typically 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film): As this compound is expected to be a liquid at room temperature, the neat liquid or thin film method is appropriate.[5][6][7][8]

-

Place a small drop of the neat liquid sample onto one polished face of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be recorded prior to the sample scan.

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][10]

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).

-

Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 30-300 amu).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

Potential Therapeutic Applications of 3-Propyl-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. This technical guide focuses on the therapeutic applications of 3-propyl-1H-pyrazole and its derivatives, a specific class of pyrazole compounds that has garnered interest for its diverse biological activities. While data on the parent this compound molecule is limited, its derivatives have demonstrated significant promise in preclinical studies across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the current research, summarizing quantitative biological data, detailing experimental methodologies, and visualizing key processes to facilitate further research and development in this promising area.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug design. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a propyl group at the C3 position, in particular, has been explored as a strategy to modulate lipophilicity and steric interactions with biological targets, leading to a range of potent and selective therapeutic agents.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against various cancer cell lines. Research suggests that these compounds may exert their effects through mechanisms such as the disruption of microtubule dynamics.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 7q | 3-Propyl-5-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole | SGC-7901 (Gastric) | 23.2 ± 0.11 | [1] |

| A549 (Lung) | 35.7 ± 0.08 | [1] | ||

| HT-1080 (Fibrosarcoma) | 56.6 ± 1.0 | [1] |

Experimental Protocols: Antiproliferative Activity Assessment

The antiproliferative activity of the this compound derivatives was primarily evaluated using the MTT assay.

MTT Assay Protocol:

-

Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Applications

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound is not extensively available, its derivatives are being investigated for their potential to combat bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for representative pyrazole derivatives, indicating their potential as antimicrobial agents. Although not direct 3-propyl derivatives, these compounds showcase the antimicrobial potential within the broader pyrazole class.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [2] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [2] |

| Compound 2 | Aspergillus niger | 1 | [2] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1-8 | [3] |

| Escherichia coli 1924 | 1 | [3] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazole derivatives is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL for bacteria).

-

Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Antimicrobial Screening Workflow

Anti-inflammatory Applications

Certain derivatives of this compound have demonstrated noteworthy anti-inflammatory properties. These compounds are being explored for their potential to modulate inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives.

| Compound ID | % Inhibition of Paw Edema at 3h | Reference |

| 10a | 75 | [4] |

| 10e | 70 | [4] |

| 10f | 76 | [4] |

| 10g | 78 | [4] |

| Ibuprofen (Standard) | Not specified | [4] |

Experimental Protocols: In Vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of compounds.

Carrageenan-Induced Paw Edema Protocol:

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Inflammatory Signaling

While a specific signaling pathway for this compound derivatives is not yet fully elucidated, pyrazoles are known to target key inflammatory mediators like cyclooxygenase (COX) enzymes.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The existing preclinical data, particularly in oncology and anti-inflammatory research, underscores the potential of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships to optimize potency and selectivity, and conducting comprehensive pharmacokinetic and toxicological studies. The development of novel synthetic routes to generate diverse libraries of this compound analogs will be crucial for identifying lead candidates for further clinical development. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Core Characteristics of 3-propyl-1H-pyrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-propyl-1H-pyrazole, a key heterocyclic compound with growing interest in pharmaceutical and agrochemical research. While specific quantitative data for this particular substituted pyrazole is not extensively available in public literature, this guide synthesizes information on the parent pyrazole and related derivatives to provide a robust framework for its handling, formulation, and development. We will delve into its expected solubility profile, factors influencing its stability, and detailed experimental protocols for empirical determination.

Core Physicochemical Properties

This compound is an organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a propyl group. This structure imparts moderate polarity and influences its solubility and reactivity. It is characterized as a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation.[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the propyl group on the pyrazole ring is expected to increase its lipophilicity compared to the parent 1H-pyrazole.

Qualitative Solubility: this compound is anticipated to be soluble in various organic solvents due to its moderate polarity.[2] Based on the properties of the parent pyrazole, it is expected to have limited solubility in water.[3]

Quantitative Solubility Data for Reference Compounds:

To provide a quantitative perspective, the following tables summarize the solubility data for the parent 1H-pyrazole and Celecoxib, a well-known pharmaceutical containing a pyrazole ring.

Table 1: Solubility of 1H-Pyrazole

| Solvent | Temperature (°C) | Solubility (moles/L) |

| Water | 9.6 | 2.7 |

| Water | 24.8 | 19.4 |

| Cyclohexane | 31.8 | 0.577 |

| Cyclohexane | 56.2 | 5.86 |

| Benzene | 5.2 | 0.31 (moles/1000mL) |

| Benzene | 46.5 | 16.8 (moles/1000mL) |

Table 2: Solubility of Celecoxib

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | ~0.005 |

| Ethanol | Room Temperature | ~25 |

| Methanol | Not Specified | Freely Soluble |

Data for Celecoxib is presented as a reference for a complex pyrazole-containing drug molecule and highlights the significant impact of substitution on aqueous solubility.[4]

Stability Profile

Understanding the chemical and physical stability of this compound is crucial for its storage, handling, and formulation. The pyrazole ring itself is generally a stable aromatic system.

Thermal Stability: The parent 1H-pyrazole is stable under normal conditions but should be protected from extreme temperatures. Studies on various nitrogen-rich heterocyclic compounds have shown them to be thermally stable up to 250 °C.[2] The thermal decomposition of a pyrazole-derived polymer was observed to begin between 216.3 °C and 243.5 °C.[5]

pH Stability: The stability of pyrazole derivatives can be pH-dependent. While specific data for this compound is not available, general protocols for assessing the pH stability of heterocyclic compounds involve incubation in buffered solutions at various pH levels (e.g., 1.0, 7.4, 9.0) and analyzing for degradation over time.[6]

Oxidative Stability: The pyrazole ring is generally considered resistant to oxidation.[7] However, the overall stability of the molecule can be influenced by the nature and position of its substituents.[8][9]

Experimental Protocols

Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a standard laboratory procedure for determining the solubility of a compound.

1. Materials:

- This compound

- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, PEG400)

- Analytical balance

- Vortex mixer and/or sonicator

- Thermostatically controlled shaker

- Centrifuge

- HPLC or UV-Vis spectrophotometer

- Syringe filters (0.22 µm)

2. Procedure:

- Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

- Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, visually inspect for the presence of undissolved solid.

- Centrifuge the samples to pellet the undissolved solid.

- Carefully withdraw a known volume of the supernatant and filter it using a 0.22 µm syringe filter.

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method against a standard curve.

- Calculate the solubility in mg/mL or mol/L.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358 standards.[10]

1. Instrument:

- Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a programmable furnace.

2. Procedure:

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

- Accurately weigh a small sample (typically 5-10 mg) of this compound into a tared TGA pan.

- Place the sample pan in the TGA furnace.

- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

- Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

- Continuously record the sample mass as a function of temperature.

- The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition, characterized by a significant loss of mass.

Protocol for Evaluating pH-Dependent Stability

This protocol is adapted from standard pharmaceutical industry practices for assessing chemical stability in various pH environments.[6]

1. Materials:

- This compound

- Stock solution of this compound in DMSO (e.g., 10 mM)

- Buffer solutions at various pH values (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 Ammonium Formate)

- Incubator set at a constant temperature (e.g., 37 °C)

- UPLC-MS/MS or HPLC-UV system

- Quenching solution (e.g., acetonitrile or a buffer of opposing pH)

2. Procedure:

- Dilute the stock solution of this compound into each buffer to a final concentration (e.g., 1-10 µM).

- Take an initial sample (T=0) from each solution and immediately quench the reaction to prevent further degradation.

- Incubate the remaining solutions at 37 °C.

- Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours).

- Quench each aliquot immediately upon collection.

- Analyze all samples (T=0 and subsequent time points) by UPLC-MS/MS or HPLC-UV to determine the concentration of the remaining this compound.

- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine the degradation rate at each pH.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for experimental solubility determination.

Caption: Workflow for pH-dependent stability analysis.

Caption: Key factors affecting solubility and stability.

Caption: General role of pyrazole scaffolds in the drug discovery pipeline.

References

- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]

- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. infinitalab.com [infinitalab.com]

Discovery and history of pyrazole derivatives in medicinal chemistry

An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Drug Development

For over a century, the pyrazole scaffold has been a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents across a wide range of diseases. From the early discovery of the first synthetic analgesic, antipyrine, to the development of highly targeted modern pharmaceuticals, the journey of pyrazole derivatives is a testament to the power of heterocyclic chemistry in addressing human health challenges. This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of pyrazole-based drugs, intended for researchers, scientists, and professionals in the field of drug development.

The Dawn of Pyrazole-Based Therapeutics: The Discovery of Antipyrine

The history of pyrazole in medicine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr synthesized a novel pyrazolone derivative, which he named antipyrine.[1][2][3] This marked a significant turning point in pharmaceuticals as antipyrine became the first synthetic drug to be widely used for its potent analgesic and antipyretic properties, dominating the market until the advent of aspirin.[1]

The synthesis of antipyrine, a variation of what is now known as the Knorr pyrazole synthesis, involved the condensation of ethyl acetoacetate with phenylhydrazine, followed by methylation.[4][5] This foundational discovery not only provided a valuable therapeutic agent but also highlighted the potential of the pyrazole nucleus as a pharmacophore for developing new drugs.

The Evolution of Pyrazole Derivatives: Key Therapeutic Classes and Landmark Drugs

Following the success of antipyrine, the 20th and 21st centuries witnessed an explosion in the discovery and development of pyrazole-containing drugs with diverse pharmacological activities. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and cardiovascular agents, among others.[6][7]

Anti-inflammatory Agents: The Rise of COX-2 Inhibitors

A significant breakthrough in the application of pyrazole derivatives came with the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The discovery of two COX isoforms, with COX-1 being constitutive and COX-2 being inducible during inflammation, provided a rationale for designing drugs that selectively target COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Celecoxib (Celebrex®) , discovered by a team at G.D. Searle & Company and approved by the FDA in 1998, was the first selective COX-2 inhibitor to reach the market.[8][9][10] Its development was a landmark in rational drug design, building upon the diaryl heterocycle structure of an earlier experimental compound, DuP-697.[11]

Erectile Dysfunction: The Sildenafil Story

The pyrazole scaffold also played a pivotal role in the development of a blockbuster drug for erectile dysfunction. Sildenafil (Viagra®) , a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), was first reported in 1996.[1] Its unique pyrazolopyrimidinone core is crucial for its therapeutic effect.

Targeted Cancer Therapy: Kinase Inhibitors

In recent years, pyrazole derivatives have emerged as key players in the field of oncology, particularly as kinase inhibitors. The Janus kinase (JAK) family of enzymes is crucial in signaling pathways that regulate cell growth and immune responses.[12] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[13][14]

Ruxolitinib (Jakafi®) , a potent inhibitor of JAK1 and JAK2, was approved in 2011 for the treatment of myelofibrosis.[2] Its discovery highlighted the versatility of the pyrazole ring in designing targeted therapies.

A timeline of some key US FDA-approved pyrazole-containing drugs is presented below, showcasing the expanding therapeutic applications of this versatile scaffold.[2][15][16][17]

Quantitative Data on Key Pyrazole Derivatives

The following tables summarize key quantitative data for some of the landmark pyrazole-based drugs, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of Celecoxib against COX Isoforms

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15[18] | 0.04[18] | 375 |

| Rofecoxib | >1000 | 0.53[19] | >1886 |

| Meloxicam | 2.0[20] | 0.09[20] | 22.2 |

| Diclofenac | 0.2[20] | 0.07[20] | 2.9 |

Table 2: In Vitro Potency of Ruxolitinib against JAK Isoforms

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

Data for Ruxolitinib is representative and may vary based on specific assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole derivatives, illustrating the practical application of fundamental synthetic strategies.

Knorr Pyrazole Synthesis: General Procedure

The Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][21][22][23][24]

Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., glacial acetic acid)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the hydrazine derivative to the solution. If using a salt, a base may be required.

-

Add a catalytic amount of acid if necessary.

-

Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Celecoxib

The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[4][10][25][26]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[4]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.[4]

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.[4]

-

Heat the mixture to reflux for several hours, monitoring by TLC.[4]

-

After cooling, remove the ethanol under reduced pressure.[4]

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

-

Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[4]

Synthesis of Sildenafil

The synthesis of Sildenafil involves the construction of the pyrazolopyrimidinone core. A common route is outlined below.[1][3][27][28][29]

Reaction: Multi-step synthesis starting from a diketoester and hydrazine.[1]

Procedure Outline:

-

Pyrazole formation: React a diketoester with hydrazine to form the pyrazole ring.[1]

-

N-methylation and hydrolysis: Perform regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.[1]

-

Nitration: Nitrate the pyrazole derivative.[1]

-

Amide formation and reduction: Form the carboxamide and subsequently reduce the nitro group to an amine.[1]

-

Acylation and cyclization: Acylate the amino group and cyclize to form the pyrazolopyrimidinone core.[1]

-

Chlorosulfonylation and amination: Selectively chlorosulfonylate the phenyl ring and couple with N-methylpiperazine to yield Sildenafil.[1]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the historical development of pyrazole derivatives.

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Caption: A timeline of key pyrazole-based drug discoveries and approvals.

Conclusion

The pyrazole ring has proven to be an exceptionally versatile and valuable scaffold in medicinal chemistry. From its early beginnings with the discovery of antipyrine to its central role in modern targeted therapies, the history of pyrazole derivatives is a compelling narrative of scientific innovation. The ability to readily synthesize and modify the pyrazole core has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of numerous life-changing medications. As our understanding of disease biology continues to evolve, the pyrazole scaffold will undoubtedly remain a critical component in the design and discovery of the next generation of therapeutic agents.

References

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 13. PathWhiz [pathbank.org]

- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. name-reaction.com [name-reaction.com]

- 22. benchchem.com [benchchem.com]

- 23. jk-sci.com [jk-sci.com]

- 24. chemhelpasap.com [chemhelpasap.com]

- 25. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 27. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. myexperiment.org [myexperiment.org]

- 29. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

In Silico Prediction of 3-Propyl-1H-pyrazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the predicted bioactivity of 3-propyl-1H-pyrazole, a heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on the parent compound, this guide synthesizes findings from numerous studies on its derivatives to forecast its biological activities, primarily focusing on anti-inflammatory and anticancer properties. This document details the likely mechanisms of action, associated signaling pathways, and provides a framework for in silico prediction and experimental validation. All quantitative data from cited studies on derivatives are presented in structured tables, and key experimental and computational protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate workflows and signaling pathways.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The subject of this guide, this compound, is a simple derivative whose biological potential is largely unexplored. However, extensive research on substituted this compound analogues suggests significant therapeutic promise, particularly in the realms of inflammation and oncology. This guide aims to provide a comprehensive overview of the predicted bioactivity of this compound based on the established activities of its derivatives.

Predicted Bioactivity Profile

Based on the activities of its derivatives, this compound is predicted to exhibit two primary biological activities: anti-inflammatory and anticancer.

Predicted Anti-inflammatory Activity

Derivatives of this compound have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[2][3][4] Inhibition of COX-2 is a key mechanism for reducing the production of prostaglandins, which are key mediators of inflammation.[2] Furthermore, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][5]

Predicted Anticancer Activity

A significant body of research points to the anticancer potential of pyrazole derivatives. The proposed mechanisms are multifaceted and include:

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase-1 (Topo-1).[3]

-

Cell Cycle Arrest: The ability to halt the cell cycle, preventing the proliferation of cancer cells.[3]

-

Induction of Apoptosis: Triggering programmed cell death in cancerous cells through the upregulation of pro-apoptotic proteins like BAX and the activation of caspases.[3]

-

Signaling Pathway Modulation: Inhibition of critical signaling pathways like the mTOR pathway, which is often dysregulated in cancer.[6]

Quantitative Bioactivity Data of this compound Derivatives

The following tables summarize the quantitative bioactivity data for various derivatives of this compound from the cited literature. This data provides a basis for the predicted bioactivity of the parent compound.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-Hydrazone Derivative 4a | COX-2 | 0.67 | 8.41 | [7] |

| Pyrazole-Hydrazone Derivative 4b | COX-2 | 0.58 | 10.55 | [7] |

| Celecoxib (Reference) | COX-2 | 0.87 | 8.85 | [7] |

| Pyrazole Derivative 11 | COX-2 | 0.043 | - | [3] |

| Pyrazole Derivative 12 | COX-2 | 0.049 | - | [3] |

| Pyrazole Derivative 15 | COX-2 | 0.045 | - | [3] |

| Dihydropyrazole Derivative 4b | COX-2 | 0.35 | 137.3 | [8] |

| Celecoxib (Reference) | COX-2 | 0.41 | 145.8 | [8] |

| Pyrazole Derivative 2a | COX-2 | 0.01987 | - | [9] |

| Pyrazole Derivative 3b | COX-2 | 0.03943 | 22.21 | [9] |

| Pyrazole Derivative 5b | COX-2 | 0.03873 | 17.47 | [9] |

Table 2: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity)

| Compound | Cell Line | GI50/IC50 (µM) | Reference |

| Benzofuropyrazole Derivative 4a | K562 (Leukemia) | 0.26 | [10] |

| Benzofuropyrazole Derivative 4a | A549 (Lung Cancer) | 0.19 | [10] |

| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | [10] |

| Pyrazole Derivative 5b | A549 (Lung Cancer) | 0.69 | [10] |

| Pyrazole Derivative 11 | MCF-7 (Breast Cancer) | 2.85 | [3] |

| Pyrazole Derivative 11 | HT-29 (Colon Cancer) | 2.12 | [3] |

| Pyrazole Derivative 12 | MCF-7 (Breast Cancer) | 23.99 | [3] |

| Pyrazole Derivative 12 | HT-29 (Colon Cancer) | 69.37 | [3] |

| Pyrazole Derivative 3f | MDA-MB-468 (Breast Cancer) | 14.97 | [6] |

| Pyrazole Carbaldehyde Derivative 43 | MCF-7 (Breast Cancer) | 0.25 | [11] |

| Pyrazole Derivative 35 | HepG2 (Liver Cancer) | 3.53 | [11] |

| Pyrazole Derivative 35 | MCF-7 (Breast Cancer) | 6.71 | [11] |

| Pyrazole Derivative 35 | HeLa (Cervical Cancer) | 5.16 | [11] |

| Pyrazole Derivative 36 (CDK2 Inhibition) | - | 0.199 | [11] |

| Pyrazole Derivative 37 | MCF-7 (Breast Cancer) | 5.21 | [11] |

In Silico Prediction Methodologies

The prediction of bioactivity for this compound can be approached using several in silico techniques.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, EGFR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Minimize the energy of the protein structure using a suitable force field (e.g., CHARMM).[13]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Minimize the energy of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Use a docking program (e.g., AutoDock, PyRx) to dock the ligand into the defined binding site.[13][14] The program will generate multiple binding poses.

-

-

Analysis of Results:

-

Analyze the docking poses based on their binding energy scores and interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is generally considered the most favorable.[13]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15]

-

Data Set Preparation:

-

Collect a dataset of pyrazole derivatives with known biological activity (e.g., IC50 values) against a specific target.

-

Divide the dataset into a training set (for model development) and a test set (for model validation).[15]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).[15]

-

-

Model Development:

-

Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.[16]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. Key statistical parameters include the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).[17]

-

-

Prediction for New Compounds:

-

Use the validated QSAR model to predict the biological activity of new compounds, such as this compound, based on their calculated descriptors.

-

References

- 1. benchchem.com [benchchem.com]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ijnrd.org [ijnrd.org]

- 15. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. shd-pub.org.rs [shd-pub.org.rs]

Tautomerism in 3-Substituted Pyrazoles: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the annular prototropic tautomerism in 3-substituted pyrazoles, a critical consideration for researchers, scientists, and drug development professionals. The dynamic equilibrium between the 1,2- and 1,5-tautomeric forms significantly influences the physicochemical properties, reactivity, and biological activity of these heterocyclic compounds. This document details the factors governing this equilibrium, presents quantitative data for various substituents, outlines rigorous experimental protocols for characterization, and provides a computational workflow for predictive analysis.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles, such as the 3-substituted derivatives, the position of the proton on the nitrogen atoms is not fixed, leading to a dynamic equilibrium between two tautomeric forms: the 1H- and 2H-tautomers (often referred to as 3-substituted and 5-substituted tautomers, respectively). This phenomenon, known as annular prototropic tautomerism, is a rapid intermolecular process.[1] The position of this equilibrium is of paramount importance in medicinal chemistry, as the distinct electronic distribution, hydrogen bonding capabilities, and overall shape of each tautomer can result in different biological activities and pharmacokinetic profiles.

The rich reactivity of pyrazoles is intrinsically linked to their tautomeric nature.[2][3] Understanding and controlling this equilibrium is crucial for the rational design of novel therapeutic agents and for developing robust synthetic strategies.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the two tautomers is governed by a combination of intramolecular and intermolecular factors. A thorough understanding of these influences is essential for predicting and controlling the predominant tautomeric form.

-

Electronic Effects of Substituents: The electronic nature of the substituent at the 3-position (and 5-position) plays a pivotal role. Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the 3-substituted tautomer).[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), trifluoromethyl (-CF3), and carboxyl (-COOH) generally stabilize the tautomer where the proton is on the nitrogen further from the substituent (the 5-substituted tautomer).[4]

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent have a significant impact on the tautomeric equilibrium. Polar protic solvents can preferentially stabilize the more polar tautomer through hydrogen bonding interactions. In contrast, in non-polar aprotic solvents, the difference in dipole moments between the two tautomers can be a deciding factor in their relative stability.[4]

-

Temperature: Temperature can influence the position of the equilibrium. The direction of the shift with temperature depends on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers. Low-temperature NMR studies are often employed to slow down the proton exchange rate, allowing for the individual tautomers to be observed and quantified.[5]

-

Intermolecular Interactions: In the solid state and in concentrated solutions, intermolecular hydrogen bonding between pyrazole molecules can influence the tautomeric preference. X-ray crystallography studies have shown that in the solid state, often only one tautomer is present.[6]

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio is crucial for establishing structure-activity relationships (SAR). The equilibrium constant (KT) is defined as the ratio of the two tautomers at equilibrium. The following table summarizes quantitative data for the tautomeric equilibrium of various 3-substituted pyrazoles from the literature.

| Compound | Substituent(s) | Solvent | Temperature (°C) | Tautomer Ratio (3-tautomer : 5-tautomer) | Method | Reference(s) |

| 3(5)-Methylpyrazole | H | Aqueous | 25 | 75 : 25 | pKa data and semi-empirical INDO calculations | [7] |

| 3(5)-Methylpyrazole | H | Hexamethylphosphoramide (HMPA) | -20 | ~50 : ~50 | 1H NMR | [7] |

| 3(5)-Aminopyrazole | H | Aqueous | 25 | ~75 : ~25 | pKa data and semi-empirical INDO calculations | [4] |

| 1-Phenyl-3-methyl-5-pyrazolone | 1-Phenyl | DMSO-d6 | Not specified | OH-form (81±5%), CH-form (13±5%), NH-form (6±5%) | 1H NMR | [7] |

| 1,3-Dimethyl-5-pyrazolone | 1-Methyl | DMSO-d6 | Not specified | Quantitative data for OH, CH, and NH forms available | 13C NMR | [7] |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | H | Solution | 20 | 90 : 10 | 1H, 13C, 15N NMR | [8] |

| 3(5)-Phenylpyrazole | H | THF | -95 | 80 : 20 | 13C NMR | [5] |

| 3(5)-Phenylpyrazole | H | Acetone | -95 | 70 : 30 | 13C NMR | [5] |

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.[7] Low-temperature NMR is often necessary to slow the rapid proton exchange between the tautomers, allowing for the observation of distinct signals for each species.

NMR Spectroscopic Analysis

Objective: To determine the tautomeric ratio of a 3-substituted pyrazole in a given solvent.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 3-substituted pyrazole derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, acetone-d6, THF-d8). The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation effects, typically in the range of 1-10 mg/mL.

-

For low-temperature experiments, ensure the chosen solvent has a sufficiently low freezing point.

-

To aid in the assignment of tautomers, it is highly recommended to synthesize and analyze the corresponding N-methylated derivatives (e.g., 1-methyl-3-substituted-pyrazole and 1-methyl-5-substituted-pyrazole) which serve as "fixed" or "locked" analogues of the two tautomers.[7]

-

-

Data Acquisition:

-

Acquire standard one-dimensional 1H and 13C NMR spectra at ambient temperature.

-

If the proton exchange is fast at ambient temperature (indicated by broad or averaged signals for the pyrazole ring protons and carbons), perform variable temperature (VT) NMR experiments.

-

Gradually lower the temperature of the NMR probe in steps of 10-20 °C until the signals for the two tautomers are sharp and well-resolved. This may require temperatures as low as -95 °C or below.[5]

-

Acquire 1H, 13C, and, if possible, 15N NMR spectra at the determined low temperature. 15N NMR is particularly informative as it directly probes the nitrogen atoms involved in the tautomerism.[7]

-

-

Data Analysis:

-

Qualitative Assessment: Compare the chemical shifts of the observed signals with those of the N-methylated "fixed" derivatives to unambiguously assign the signals to the 3-substituted and 5-substituted tautomers.

-

Quantitative Analysis: If separate signals are observed for each tautomer, the ratio of their integrals in the 1H NMR spectrum directly corresponds to the tautomer population ratio. For 13C NMR, ensure spectra are acquired under quantitative conditions (e.g., with inverse-gated decoupling) before using signal intensities for quantification.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations (integrals) of the two tautomers: KT = [5-substituted tautomer] / [3-substituted tautomer].

-

X-ray Crystallography

For the unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the definitive method. This technique provides the precise location of all atoms, including the hydrogen on the nitrogen atom of the pyrazole ring.[6]

Computational Workflow for Tautomer Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides a powerful tool for predicting the relative stabilities of pyrazole tautomers and complementing experimental findings.

Objective: To calculate the relative energies of the 3-substituted and 5-substituted tautomers and predict the equilibrium constant.

Methodology:

-

Structure Generation: Build the 3D structures of both the 3-substituted and 5-substituted tautomers of the pyrazole derivative of interest.

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for both tautomers in the gas phase and in the desired solvent using an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G(d,p)).[4]

-

Solvent effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable and predominant form.

-

The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

-

Visualizations

Tautomeric Equilibrium and Influencing Factors

Caption: Factors influencing the tautomeric equilibrium of 3-substituted pyrazoles.

Experimental Workflow for NMR Analysis

Caption: Experimental workflow for the NMR analysis of pyrazole tautomerism.

Computational Workflow for Tautomer Prediction

Caption: Computational workflow for predicting pyrazole tautomer stability.

Conclusion

The tautomerism of 3-substituted pyrazoles is a dynamic and influential phenomenon with significant implications for their application in medicinal chemistry and materials science. A comprehensive understanding of the factors governing the tautomeric equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design and development of novel pyrazole-based compounds. This technical guide provides a foundational resource for researchers to navigate the complexities of pyrazole tautomerism and leverage this knowledge in their scientific endeavors.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a three-step process commencing with the formation of a β-keto ester, followed by cyclization to form the pyrazole ring, and culminating in the hydrolysis of the ester to the final carboxylic acid.

Chemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | This compound-5-carboxylic acid | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| CAS Number | 76424-47-0 | |

| Appearance | Solid |

Synthesis Workflow

The overall synthetic pathway is illustrated below:

Caption: Synthetic route for this compound-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This initial step involves a Claisen condensation reaction.

Materials:

-

2-Pentanone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To a stirred solution of 2-pentanone in toluene, add the sodium ethoxide solution dropwise at a controlled temperature (e.g., 5-10°C).

-

After the addition of the base, add diethyl oxalate to the reaction mixture, maintaining the temperature between 10-15°C.[1]

-

Allow the reaction to stir for several hours.

-

After the reaction is complete, quench the reaction by adding an aqueous solution of HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxoheptanoate.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl this compound-5-carboxylate

This step involves the formation of the pyrazole ring through condensation with hydrazine.

Materials:

-

Ethyl 2,4-dioxoheptanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve ethyl 2,4-dioxoheptanoate in ethanol.

-

Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl this compound-5-carboxylate.

-

The product can be further purified by recrystallization or column chromatography.

Characterization Data for Ethyl this compound-5-carboxylate:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| CAS Number | 92945-27-2 | [2] |

Step 3: Hydrolysis of Ethyl this compound-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl this compound-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve ethyl this compound-5-carboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The precipitated solid, this compound-5-carboxylic acid, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

Characterization of this compound-5-carboxylic acid

The following table summarizes the expected characterization data for the final product.

| Data Type | Expected Observations |

| ¹H NMR | * -COOH proton: A broad singlet in the region of 10-12 ppm.[3] * Pyrazole CH proton: A singlet around 6.5-7.0 ppm. * Propyl group CH₂ protons: A triplet for the CH₂ adjacent to the pyrazole ring and a multiplet for the central CH₂. * Propyl group CH₃ protons: A triplet.[4] |

| ¹³C NMR | * Carboxylic acid C=O: A peak in the range of 170-185 ppm.[5] * Pyrazole ring carbons: Peaks in the aromatic/alkene region (approx. 115-150 ppm).[5] * Propyl group carbons: Peaks in the aliphatic region (approx. 10-40 ppm).[5] |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): A peak corresponding to the molecular weight (154.17). This peak may be weak.[6][7] * Key Fragmentation Peaks: Loss of -OH (M-17), loss of -COOH (M-45).[6][8] |

Logical Diagram of the Synthesis Protocol

Caption: Detailed workflow for the synthesis of this compound-5-carboxylic acid.

References

- 1. tdcommons.org [tdcommons.org]

- 2. ethyl this compound-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols for 3-propyl-1H-pyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-propyl-1H-pyrazole as a versatile building block in organic synthesis. The unique structural features of the pyrazole ring, combined with the presence of a propyl substituent, make it a valuable scaffold for the development of novel bioactive molecules.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The this compound moiety, in particular, offers a lipophilic propyl group that can engage in hydrophobic interactions within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties. This document outlines key synthetic transformations involving this compound, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.

Synthesis of this compound